molecular formula C11H22N2O4S B7107026 N-(1,1-dioxo-1,4-thiazinan-4-yl)-3-methoxy-N,2,2-trimethylpropanamide

N-(1,1-dioxo-1,4-thiazinan-4-yl)-3-methoxy-N,2,2-trimethylpropanamide

Cat. No.: B7107026
M. Wt: 278.37 g/mol
InChI Key: WTQNQTRTXACDRY-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-1,4-thiazinan-4-yl)-3-methoxy-N,2,2-trimethylpropanamide is a heterocyclic compound containing nitrogen and sulfur atoms. It is part of the thiazinane family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry .

Properties

IUPAC Name

N-(1,1-dioxo-1,4-thiazinan-4-yl)-3-methoxy-N,2,2-trimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4S/c1-11(2,9-17-4)10(14)12(3)13-5-7-18(15,16)8-6-13/h5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQNQTRTXACDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC)C(=O)N(C)N1CCS(=O)(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1,4-thiazinan-4-yl)-3-methoxy-N,2,2-trimethylpropanamide typically involves the reaction of a thiazinane derivative with appropriate reagents under controlled conditions. One common method involves the nucleophilic attack of the nitrogen atom on a carbonyl group, followed by cyclization to form the thiazinane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-1,4-thiazinan-4-yl)-3-methoxy-N,2,2-trimethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1,4-thiazinan-4-yl)-3-methoxy-N,2,2-trimethylpropanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular processes, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazinane derivatives such as:

Uniqueness

N-(1,1-dioxo-1,4-thiazinan-4-yl)-3-methoxy-N,2,2-trimethylpropanamide is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its combination of a thiazinane ring with methoxy and trimethylpropanamide groups makes it a versatile compound with diverse applications .

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